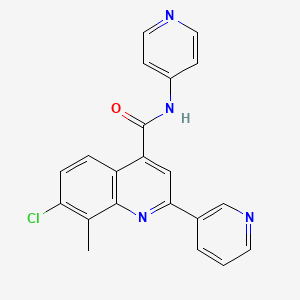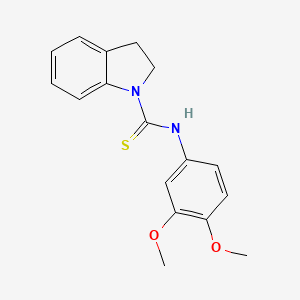
7-chloro-8-methyl-2-(3-pyridinyl)-N-4-pyridinyl-4-quinolinecarboxamide
Descripción general
Descripción
7-chloro-8-methyl-2-(3-pyridinyl)-N-4-pyridinyl-4-quinolinecarboxamide is a chemical compound that belongs to the class of quinolinecarboxamides. It has been widely studied in scientific research due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
The mechanism of action of 7-chloro-8-methyl-2-(3-pyridinyl)-N-4-pyridinyl-4-quinolinecarboxamide is not fully understood. However, it has been proposed that the compound exerts its pharmacological effects by interacting with specific molecular targets such as enzymes, receptors, and ion channels. For example, it has been shown to inhibit the activity of DNA topoisomerase II, which is an important enzyme involved in DNA replication and cell division. It has also been reported to bind to the adenosine A3 receptor and modulate its signaling pathway.
Biochemical and Physiological Effects
7-chloro-8-methyl-2-(3-pyridinyl)-N-4-pyridinyl-4-quinolinecarboxamide has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. It has been reported to induce apoptosis in cancer cells by activating the caspase pathway and downregulating the expression of anti-apoptotic proteins. It has also been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) by blocking the activation of nuclear factor-kappa B (NF-κB) signaling pathway. Moreover, it has been reported to possess anti-viral activity by inhibiting the replication of human cytomegalovirus (HCMV) and herpes simplex virus (HSV).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
7-chloro-8-methyl-2-(3-pyridinyl)-N-4-pyridinyl-4-quinolinecarboxamide has several advantages and limitations for lab experiments. One of the advantages is its potent pharmacological activity against various molecular targets, which makes it a promising lead compound for drug discovery. Another advantage is its relatively simple synthesis method, which allows for easy production and modification of the compound. However, one of the limitations is its poor solubility in aqueous solutions, which may affect its bioavailability and efficacy in vivo. Moreover, its potential toxicity and side effects need to be carefully evaluated in preclinical and clinical studies.
Direcciones Futuras
There are several future directions for the research and development of 7-chloro-8-methyl-2-(3-pyridinyl)-N-4-pyridinyl-4-quinolinecarboxamide. One direction is to explore its potential applications in the treatment of various diseases such as cancer, inflammation, and viral infections. Another direction is to optimize its pharmacokinetic and pharmacodynamic properties by modifying its chemical structure and formulation. Moreover, the molecular targets and mechanism of action of the compound need to be further elucidated to better understand its biological effects and potential therapeutic applications.
Aplicaciones Científicas De Investigación
7-chloro-8-methyl-2-(3-pyridinyl)-N-4-pyridinyl-4-quinolinecarboxamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been reported to exhibit various pharmacological activities such as anti-inflammatory, anti-tumor, anti-viral, and anti-bacterial properties. Several studies have shown that this compound can inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to possess potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines.
Propiedades
IUPAC Name |
7-chloro-8-methyl-2-pyridin-3-yl-N-pyridin-4-ylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN4O/c1-13-18(22)5-4-16-17(21(27)25-15-6-9-23-10-7-15)11-19(26-20(13)16)14-3-2-8-24-12-14/h2-12H,1H3,(H,23,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAZZTEJHPYFWCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(C=C2C(=O)NC3=CC=NC=C3)C4=CN=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-8-methyl-2-(pyridin-3-yl)-N-(pyridin-4-yl)quinoline-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(4-{[1-(3-chlorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B4793726.png)
![3-[3-(methylthio)-5-(3-pyridinyl)-4H-1,2,4-triazol-4-yl]-1-propanol](/img/structure/B4793730.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(4-ethyl-3-oxo-2-morpholinyl)acetamide](/img/structure/B4793731.png)
![5-{[1-(4-fluorophenyl)-1H-pyrrol-2-yl]methylene}-3-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B4793736.png)
![N-[4-(benzyloxy)phenyl]-2-ethoxyacetamide](/img/structure/B4793738.png)

![4-(acetylamino)-N-[3-(2-quinoxalinyl)phenyl]benzamide](/img/structure/B4793747.png)
![2-methoxy-N-methyl-5-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B4793762.png)
![1-ethyl-3-(2-phenylethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4793768.png)
![N-(3-ethoxyphenyl)-4-[(ethylsulfonyl)(methyl)amino]benzamide](/img/structure/B4793775.png)

![{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}(phenyl)methanone](/img/structure/B4793788.png)

